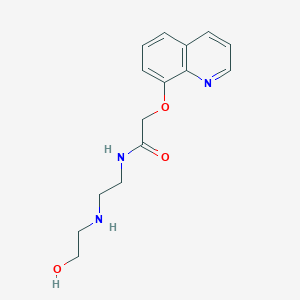![molecular formula C14H17NO2S2 B15062757 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,10-Dithiaspiro[45]decan-1-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid typically involves a series of reactions starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The sulfur atoms in the structure can also participate in redox reactions, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Another spirocyclic compound with a different functional group.
2,8-Diazaspiro[4.5]decan-1-one: A spirocyclic compound with nitrogen atoms in the ring
Uniqueness
What sets 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid apart is its unique combination of a spirocyclic structure with sulfur atoms and an isonicotinic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H17NO2S2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(6,10-dithiaspiro[4.5]decan-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-5-14(11)18-7-2-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
Clé InChI |
UIQDINZCNOLIRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(C1)SCCCS2)C3=NC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


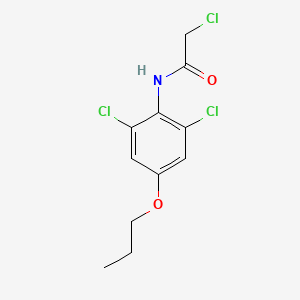
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
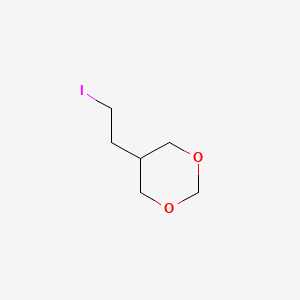
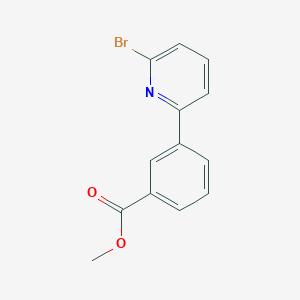
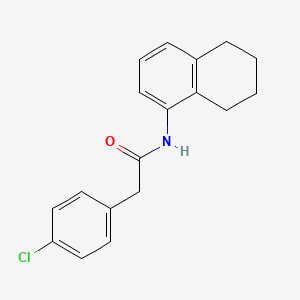
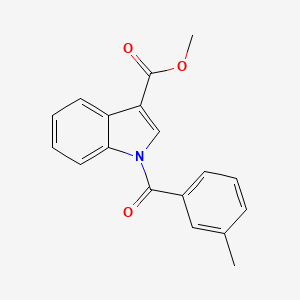
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
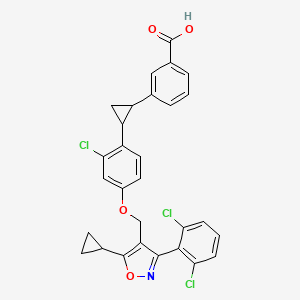
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)



![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
